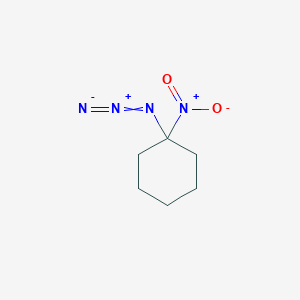![molecular formula C16H26N2O3Si B14410932 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile CAS No. 82991-89-7](/img/structure/B14410932.png)
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is an organosilicon compound that features a benzonitrile group attached to a silicon atom through an amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with tris(propan-2-yl)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom or the benzonitrile group.
Hydrolysis: The silicon-oxygen bonds in the compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silicon-oxygen bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different silicon-containing compounds.
科学的研究の応用
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with enzymes and proteins.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
作用機序
The mechanism of action of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in diverse chemical reactions. The benzonitrile group can interact with nucleophiles and electrophiles, facilitating various substitution and addition reactions.
類似化合物との比較
Similar Compounds
- 4-({Tris[(propan-2-yl)oxy]silyl}oxy)benzonitrile
- 4-({Tris[(propan-2-yl)oxy]silyl}amino)butanoic acid
Uniqueness
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is unique due to its specific combination of a benzonitrile group and a tris(propan-2-yl)oxy silicon moiety. This combination imparts distinct chemical properties, making it valuable for various applications in materials science, organic synthesis, and industrial processes.
特性
CAS番号 |
82991-89-7 |
|---|---|
分子式 |
C16H26N2O3Si |
分子量 |
322.47 g/mol |
IUPAC名 |
4-[tri(propan-2-yloxy)silylamino]benzonitrile |
InChI |
InChI=1S/C16H26N2O3Si/c1-12(2)19-22(20-13(3)4,21-14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14,18H,1-6H3 |
InChIキー |
FOZZUZDZXRBUOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](NC1=CC=C(C=C1)C#N)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


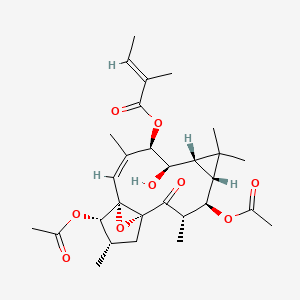
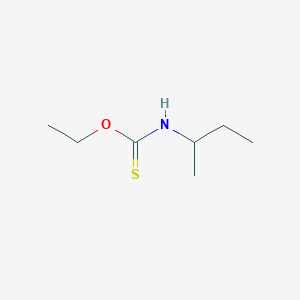
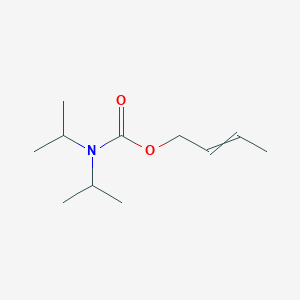
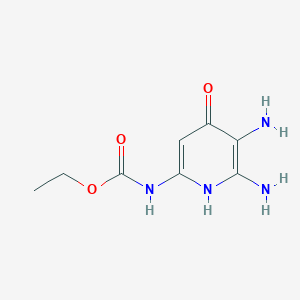
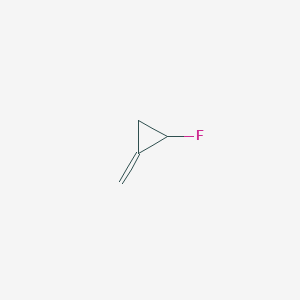
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
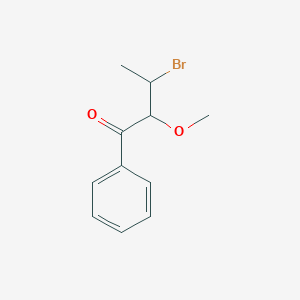

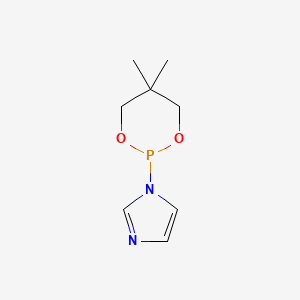
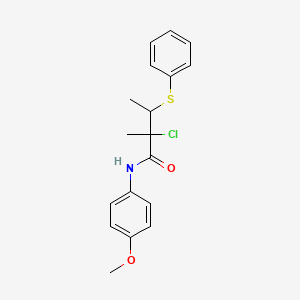
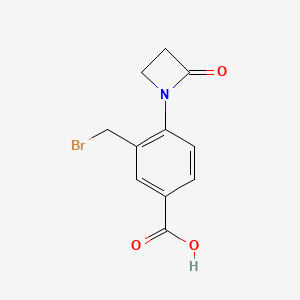
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
